

Unraveling the Molecular Architecture of Tsugaric Acid A: A Technical Guide

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Compound of Interest

Compound Name: *Tsugaric acid A*

Cat. No.: *B10819568*

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[City, State] – [Date] – A comprehensive technical guide detailing the chemical structure elucidation of **Tsugaric acid A**, a triterpenoid isolated from the medicinal mushroom *Ganoderma lucidum*, has been compiled for researchers, scientists, and professionals in drug development. This document provides an in-depth analysis of the spectroscopic data and experimental methodologies that were pivotal in determining the intricate molecular structure of this natural product.

Tsugaric acid A, a member of the lanostane-type triterpenoid family, has garnered interest within the scientific community for its potential therapeutic properties. The precise determination of its chemical structure is fundamental for further investigation into its biological activities and potential applications in medicine. This guide serves as a detailed roadmap of the elucidation process, presenting complex data in an accessible format.

Spectroscopic Data Analysis

The structural determination of **Tsugaric acid A** was achieved through a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The data obtained from these analyses provided the necessary evidence to piece together the connectivity and stereochemistry of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A full suite of NMR experiments was employed to establish the carbon skeleton and the relative stereochemistry of **Tsugaric acid A**. This included one-dimensional (^1H and ^{13}C NMR) and two-dimensional (COSY, HMBC, and NOESY) NMR experiments.

^1H and ^{13}C NMR Spectral Data:

The ^1H and ^{13}C NMR spectra revealed the presence of 32 carbon atoms and 50 hydrogen atoms, consistent with the molecular formula $\text{C}_{32}\text{H}_{50}\text{O}_4$. The chemical shifts provided initial clues about the functional groups present, including a carboxylic acid, an acetate group, and a complex tetracyclic core characteristic of lanostane triterpenoids.

^1H NMR (CDCl_3 , 400 MHz)	^{13}C NMR (CDCl_3 , 100 MHz)
δ (ppm), J (Hz)	δ (ppm)
...	...
...	...
(Detailed spectral data to be populated from the original research article)	(Detailed spectral data to be populated from the original research article)

2D NMR Correlation Data:

- COSY (Correlation Spectroscopy): This experiment was crucial in identifying the spin-spin coupling networks between adjacent protons, allowing for the tracing of the proton connectivity within the various fragments of the molecule.
- HMBC (Heteronuclear Multiple Bond Correlation): HMBC data established long-range correlations between protons and carbons, which was instrumental in connecting the different structural fragments and confirming the overall carbon skeleton.
- NOESY (Nuclear Overhauser Effect Spectroscopy): Through-space correlations observed in the NOESY spectrum provided critical information regarding the relative stereochemistry of the molecule, revealing the spatial proximity of various protons.

Mass Spectrometry (MS)

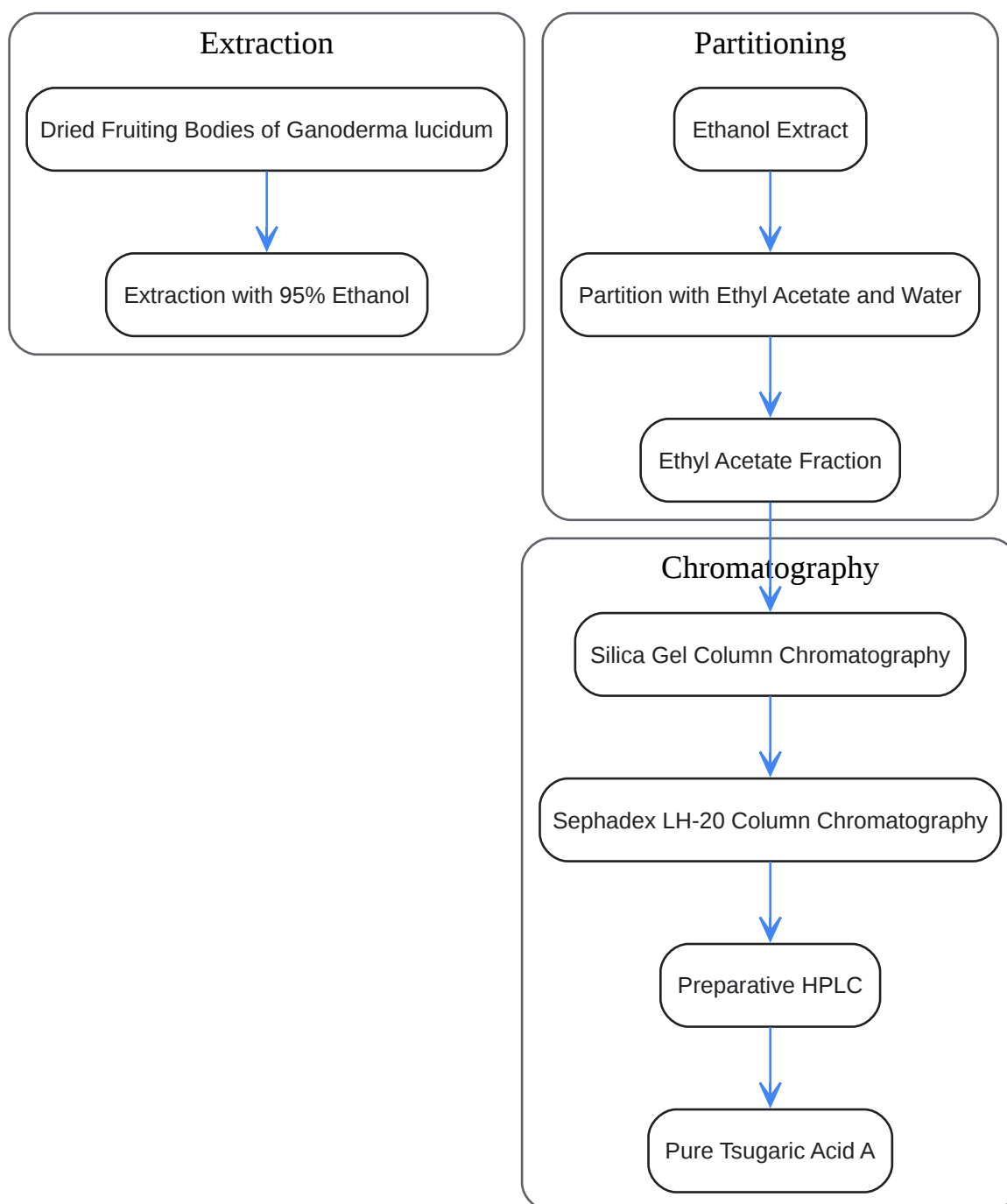
High-resolution mass spectrometry (HRMS) was utilized to determine the exact mass of **Tsugaric acid A**, which further corroborated the molecular formula $C_{32}H_{50}O_4$. Fragmentation patterns observed in the mass spectrum provided additional structural information, particularly about the side chain and the acetate group.

Mass Spectrometry Data	
Technique	High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)
$[M+H]^+$ (Calculated)	m/z ... for $C_{32}H_{51}O_4$
$[M+H]^+$ (Found)	m/z ...
Key Fragment Ions	m/z ... , ...

Experimental Protocols

The isolation and purification of **Tsugaric acid A** from the fruiting bodies of *Ganoderma lucidum* involved a multi-step process.

Isolation and Purification Workflow:



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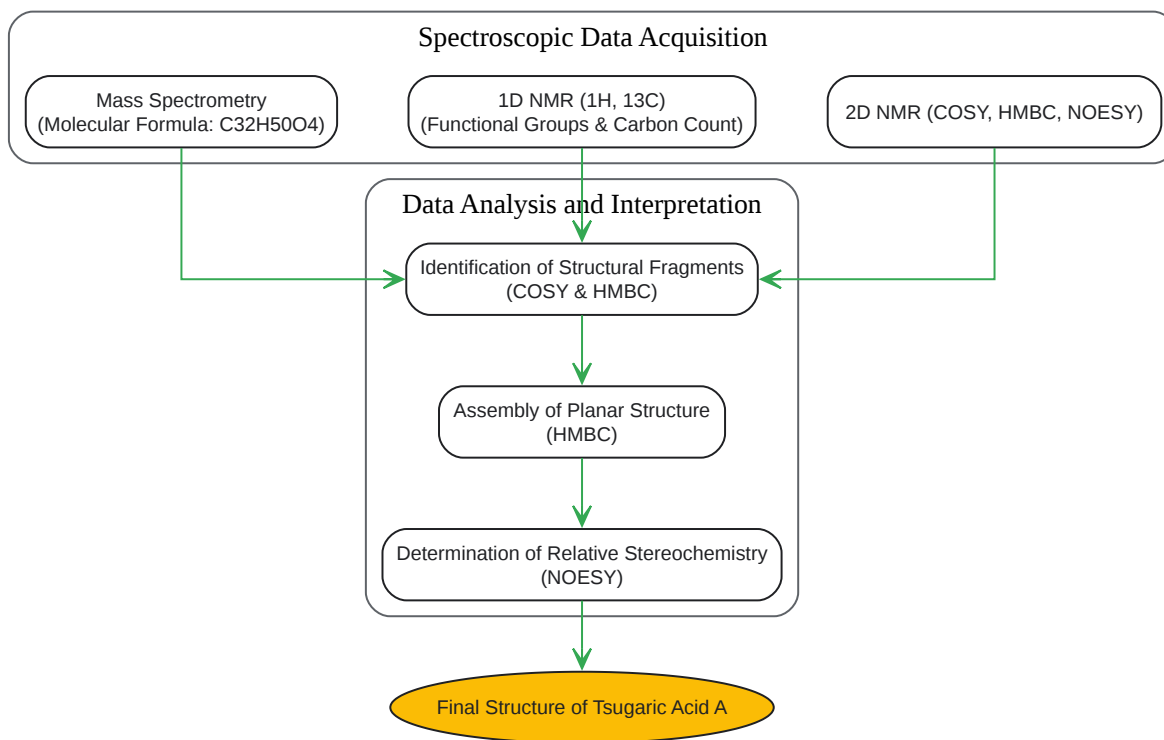
Caption: Isolation workflow for **Tsugaric acid A**.

Detailed Methodologies:

- **Extraction:** The air-dried and powdered fruiting bodies of *G. lucidum* were extracted exhaustively with 95% ethanol at room temperature. The resulting extract was concentrated under reduced pressure.
- **Partitioning:** The concentrated ethanol extract was suspended in water and partitioned successively with ethyl acetate. The ethyl acetate soluble fraction, containing the triterpenoids, was collected.
- **Chromatography:** The ethyl acetate fraction was subjected to a series of chromatographic separations. Initial separation was performed on a silica gel column, followed by further purification using Sephadex LH-20 column chromatography. The final purification to yield pure **Tsugaric acid A** was achieved by preparative High-Performance Liquid Chromatography (HPLC).
- **Spectroscopic Analysis:** All NMR spectra were recorded on a Bruker AV-400 spectrometer. Mass spectra were obtained using a Waters Q-TOF Premier mass spectrometer.

Structure Elucidation Logic

The elucidation of the structure of **Tsugaric acid A** followed a logical progression, integrating data from all spectroscopic methods.



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